Cyclocurcumine

Vue d'ensemble

Description

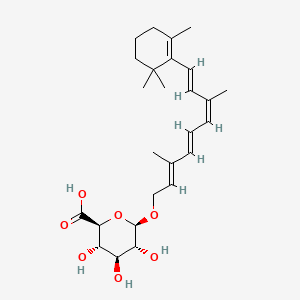

Cyclocurcumin is a natural compound isolated from the rhizome of turmeric (Curcuma longa L.), a perennial herbaceous plant of the Zingiberaceae family. It is a minor curcuminoid, structurally distinct from curcumin, and has garnered significant interest due to its unique bioactive properties. Cyclocurcumin exhibits a hydrophobic nature, characterized by fluorescence emission, solvatochromism, and the tendency to form spherical fluorescent aggregates in aqueous solution .

Applications De Recherche Scientifique

Cyclocurcumin has a wide range of scientific research applications, including:

Mécanisme D'action

Cyclocurcumin exerts its effects through various mechanisms, including:

Antioxidant Activity: Cyclocurcumin acts as a scavenger of free radicals, such as hydroxyl and superoxide radicals, through a hydrogen-atom transfer mechanism.

Enzyme Inhibition: Cyclocurcumin inhibits specific enzymes involved in inflammatory and degenerative processes, contributing to its therapeutic effects.

Antiviral Activity: Cyclocurcumin exhibits antiviral properties by interfering with viral replication and inhibiting viral enzymes.

Analyse Biochimique

Biochemical Properties

Cyclocurcumin has a hydrophobic nature characterized by fluorescence emission, solvatochromism, and the tendency to form spherical fluorescent aggregates in aqueous solution . It has been found to exhibit strong activity as a scavenger of ˙OH and ˙OOH free radicals, preferentially by its 4′-OH phenolic radical via a hydrogen-atom transfer mechanism .

Cellular Effects

Cyclocurcumin has shown promising biological activities, especially in the treatment of degenerative and cardiovascular diseases . It has been found to robustly enhance melanin synthesis and melanin export in B16F10 mouse melanoma cells, which was correlated to increased cellular tyrosinase activity .

Molecular Mechanism

Cyclocurcumin could react by trans-cis isomerization due to the presence of the α,β-unsaturated dihydropyranone moiety . Molecular docking analysis reveals the potentiality of cyclocurcumin as an antioxidant, enzyme inhibitor, and antiviral agent .

Temporal Effects in Laboratory Settings

The effects of cyclocurcumin have been observed to change over time in laboratory settings . The use of cyclocurcumin seems to remain limited in clinical applications mainly because of its low solubility and bioavailability .

Metabolic Pathways

Curcumin, a related compound, is known to be involved in multiple metabolic pathways .

Transport and Distribution

It is known that cyclocurcumin has a hydrophobic nature and tends to form spherical fluorescent aggregates in aqueous solution .

Subcellular Localization

It is known that cyclocurcumin has a hydrophobic nature and tends to form spherical fluorescent aggregates in aqueous solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclocurcumin can be synthesized through the isomerization of curcumin. The process involves the conversion of the bis-α,β-unsaturated diketone unit in curcumin to an α,β-unsaturated dihydropyranone moiety in cyclocurcumin. This transformation can be facilitated by specific reaction conditions, such as the presence of silver nanoparticles in an aqueous solution, which favor the isomerization of the cis form of cyclocurcumin into the trans isomer .

Industrial Production Methods: Industrial production of cyclocurcumin typically involves the extraction of curcuminoids from turmeric rhizomes, followed by the selective isolation and purification of cyclocurcumin. Advanced techniques such as chromatography and crystallization are employed to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclocurcumin undergoes various chemical reactions, including:

Oxidation: Cyclocurcumin can be oxidized to form different products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert cyclocurcumin into its reduced forms, which may exhibit different bioactive properties.

Substitution: Cyclocurcumin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclocurcumin can yield different oxidized derivatives, while reduction can produce various reduced forms .

Comparaison Avec Des Composés Similaires

Cyclocurcumin is structurally similar to other curcuminoids, such as curcumin, demethoxycurcumin, and bis-demethoxycurcumin. it is unique due to its α,β-unsaturated dihydropyranone moiety, which distinguishes it from the bis-α,β-unsaturated diketone structure of curcumin . This structural difference contributes to its distinct chemical reactivity and bioactive properties.

Similar Compounds:

Curcumin: The major curcuminoid in turmeric, known for its anti-inflammatory and antioxidant properties.

Demethoxycurcumin: A curcuminoid with one less methoxy group than curcumin, exhibiting similar but slightly different bioactivities.

Bis-demethoxycurcumin: A curcuminoid with two less methoxy groups than curcumin, also showing unique bioactive properties.

Cyclocurcumin’s unique structure and properties make it a promising compound for various scientific and therapeutic applications.

Propriétés

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLBLUIBVMGMIY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317744 | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153127-42-5 | |

| Record name | Cyclocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153127-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

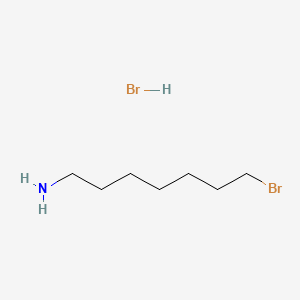

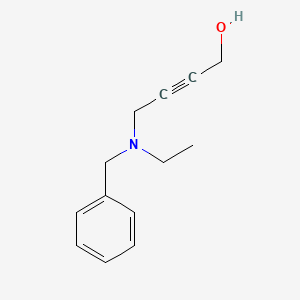

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

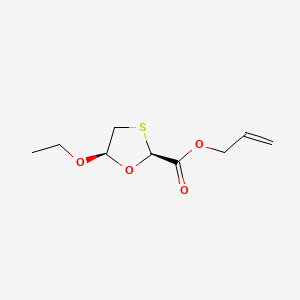

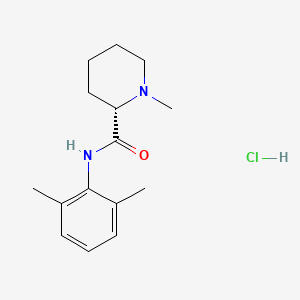

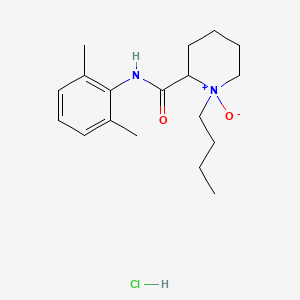

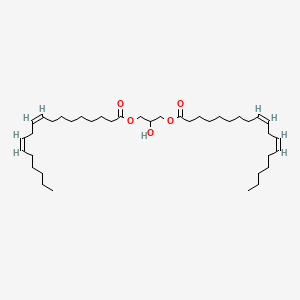

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)